molecular formula C7H8N2O2 B127126 Methyl 4-methylpyrimidine-5-carboxylate CAS No. 157335-94-9

Methyl 4-methylpyrimidine-5-carboxylate

Cat. No. B127126
M. Wt: 152.15 g/mol
InChI Key: WMPWUXKYSICQGG-UHFFFAOYSA-N
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Description

“Methyl 4-methylpyrimidine-5-carboxylate” is a chemical compound. It has been mentioned in the context of the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . These hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents .

Scientific Research Applications

Chemical and Structural Analysis

Methyl 4-methylpyrimidine-5-carboxylate has been studied for its chemical and molecular structures. For instance, Richter et al. (2023) explored the crystal and molecular structures of a compound closely related to Methyl 4-methylpyrimidine-5-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent (Richter et al., 2023).

Synthesis and Derivatives

Research has been conducted on synthesizing and analyzing derivatives of Methyl 4-methylpyrimidine-5-carboxylate. Malinka et al. (1989) investigated the reactions of ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate with various thioureas, leading to the synthesis of new derivatives with potential pharmacological properties (Malinka et al., 1989).

Spectroscopic Behavior

The behavior of compounds related to Methyl 4-methylpyrimidine-5-carboxylate in aqueous solutions has been studied. Hirai (1966) compared the behavior of 4-amino-5-carboxy-2-methylpyrimidine with other compounds in water, using spectrophotometric methods (Hirai, 1966).

Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 4-methylpyrimidine-5-carboxylate have been explored for their potential as drugs. Isoda et al. (1980) prepared aza analogs of 4-aminomethylbenzoic acid, including derivatives from methyl 5-methylpyrimidine-2-carboxylate, as part of a search for new antiplasmin drugs (Isoda et al., 1980).

Heterocycle Construction

Song et al. (2009) demonstrated a one-step construction of 2-substituted-4,6-diazaindoles from derivatives like unprotected 5-amino-4-methylpyrimidine, highlighting the potential for creating functionalized heterocycles (Song et al., 2009).

HIV-1 Protease Inhibitor Research

Pekparlak et al. (2020) investigated a compound derived from ethyl 3-aminocrotonate, which included a 4-methylpyrimidine-5-carboxylate structure, for its potential as an HIV-1 protease inhibitor (Pekparlak et al., 2020).

properties

IUPAC Name

methyl 4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)3-8-4-9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPWUXKYSICQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565463
Record name Methyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylpyrimidine-5-carboxylate

CAS RN

157335-94-9
Record name Methyl 4-methyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157335-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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